Chemical properties of 4-(Dimethylamino)benzenecarbothioamide
Chemical properties of 4-(Dimethylamino)benzenecarbothioamide
Technical Whitepaper: 4-(Dimethylamino)benzenecarbothioamide
Executive Summary 4-(Dimethylamino)benzenecarbothioamide (CAS: 4714-69-6), frequently referred to as 4-(dimethylamino)thiobenzamide, is a pivotal organosulfur building block in medicinal chemistry.[1][2] Distinguished by its electron-rich para-dimethylamino substituent, this compound exhibits enhanced nucleophilicity at the sulfur atom compared to unsubstituted thiobenzamides.[1][2] It serves as a critical intermediate in the synthesis of thiazole-based pharmacophores, photosensitive dyes, and transition metal chelators.[2] This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, tailored for application scientists and drug development professionals.
Molecular Architecture & Physicochemical Profile[1][2][3]
The molecule features a thioamide moiety conjugated to a phenyl ring, which is further activated by a strong electron-donating dimethylamino group at the para position.[2] This "push-pull" electronic system significantly influences its stability, melting point, and reactivity.[2]
Electronic Structure & Resonance
The dimethylamino group acts as a strong
-
High Melting Point: The significant dipolar character leads to strong intermolecular stacking and dipole-dipole interactions, resulting in a melting point (241–245 °C) substantially higher than its oxygen analogue, 4-(dimethylamino)benzamide (164 °C).[1][2]
-
Enhanced Sulfur Nucleophilicity: The sulfur atom bears a significant partial negative charge, making it highly reactive toward alkyl halides (Hantzsch cyclization) and soft metal ions (Cu, Zn, Pt).[1]
Key Physicochemical Data
| Property | Value / Description | Source |
| IUPAC Name | 4-(Dimethylamino)benzenecarbothioamide | [1] |
| CAS Number | 4714-69-6 | [1][2] |
| Molecular Formula | C | [1] |
| Molecular Weight | 180.27 g/mol | [1] |
| Melting Point | 241 – 245 °C | [1][3] |
| Appearance | Yellow crystalline solid | [3] |
| Solubility | Soluble in DMSO, DMF, Methanol.[1][2][3] Aqueous solubility is pH-dependent (soluble in dilute acids due to amine protonation).[1][2] | [1] |
| pKa (Est.) | ~5.0 (dimethylamino group), ~12.5 (thioamide NH) | [Derived] |
Synthetic Pathways & Optimization
While thionation of amides using Lawesson’s reagent is a standard route, the Kindler Thioamide Synthesis is often preferred for this substrate due to the ready availability of 4-(dimethylamino)benzaldehyde (Ehrlich’s reagent) and the avoidance of malodorous phosphorus byproducts.[1][2]
Protocol: Modified Kindler Synthesis
This method couples the aldehyde, an amine (often morpholine or dimethylamine generated in situ), and elemental sulfur.[1]
Reagents:
-
Elemental Sulfur (
, 1.5 eq)[1] -
Morpholine (2.0 eq) or DMF (as solvent and amine source)[1]
-
Catalyst:
-TsOH (optional, 5 mol%)[1][2]
Workflow:
-
Charging: Combine aldehyde, sulfur, and amine in a round-bottom flask.
-
Reflux: Heat the mixture (typically 110–130 °C) for 4–6 hours. The reaction proceeds via an in situ enamine or imine intermediate which undergoes sulfuration.[1][2]
-
Hydrolysis (if using Morpholine): If a thioamide derivative is not the final target, the intermediate morpholino-thiocarbonyl species can be hydrolyzed; however, for the primary thioamide, using
or specific amine exchange conditions is required.[1][2] -
Purification: The product precipitates upon cooling or addition of water.[1][2] Recrystallize from ethanol/water to yield yellow needles.[1][2]
Mechanistic Visualization
The following diagram illustrates the Kindler reaction pathway, highlighting the formation of the transient thioacyl intermediate.
Figure 1: Simplified mechanism of the Kindler Thioamide Synthesis converting the aldehyde to the thioamide via an imine intermediate.[1][2]
Chemical Reactivity & Functionalization[1][2]
The reactivity of 4-(dimethylamino)benzenecarbothioamide is dominated by the sulfur atom's nucleophilicity.[1][2]
Hantzsch Thiazole Synthesis
This is the primary application in drug discovery.[1][2] The thioamide reacts with
-
Utility: Access to 2-(4-dimethylaminophenyl)thiazoles, which are potent fluorophores and privileged scaffolds in kinase inhibitors.[1][2]
Metal Complexation
The "soft" sulfur and the thioamide nitrogen allow for bidentate coordination (S, N) with transition metals.[1]
-
Complexes: Forms stable chelates with Cu(II), Ni(II), and Pt(II).[1]
-
Application: These complexes are investigated for non-linear optical (NLO) properties and as specific sensors for heavy metals due to the charge-transfer transitions initiated by the dimethylamino group.[1][2]
Desulfurization
Treatment with Raney Nickel or strong oxidants (
Analytical Characterization
To validate the synthesis of 4-(dimethylamino)benzenecarbothioamide, the following spectroscopic signatures are diagnostic.
| Technique | Diagnostic Signal | Assignment |
| FT-IR | 3150–3350 cm | |
| FT-IR | 1100–1200 cm | |
| 1H NMR | Broad singlets ( | |
| 1H NMR | Singlet (6H), | |
| 13C NMR | Thiocarbonyl ( |
References
-
Fisher Scientific. (n.d.).[1][2] 4-(Dimethylamino)thiobenzamide, 97%.[1][2][4] Retrieved January 29, 2026, from [Link][1]
-
National Institutes of Health (NIH). (2025).[1][2][3] PubChem Compound Summary for CID 816768, 4-(Dimethylamino)benzenecarbothioamide. PubChem.[1][2][3][4][5] Retrieved January 29, 2026, from [Link][1]
-
Organic Chemistry Portal. (n.d.).[1][2] Kindler Thioamide Synthesis. Retrieved January 29, 2026, from [Link]
Sources
- 1. 4-(Dimethylamino)benzaldehyde thiosemicarbazone | C10H14N4S | CID 6436743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxythiobenzamide | C7H7NOS | CID 2759344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-amino-N-(2-(dimethylamino)ethyl)benzamide | C11H17N3O | CID 428214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Dimethylamino)thiobenzamide, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 5. 4-Aminothiobenzamide 97 4714-67-4 [sigmaaldrich.com]
